2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide is an organic compound with a complex structure that includes a benzamide core, a but-2-yn-1-yl linker, and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide typically involves multiple stepsThe final step involves the addition of the dimethylsulfamoyl group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with target proteins, while the alkyne group can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylsulfamoyl fluoride
- 2-(prop-2-yn-1-yloxy)-1,3-benzothiazole
Uniqueness
2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the dimethylsulfamoyl group and the alkyne linker distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-[4-(dimethylsulfamoylamino)but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-16(2)21(18,19)15-9-5-6-10-20-12-8-4-3-7-11(12)13(14)17/h3-4,7-8,15H,9-10H2,1-2H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCUFCLKOQEXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC#CCOC1=CC=CC=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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